![molecular formula C9H6FNO2 B1283048 6-Fluoro-1-methylindoline-2,3-dione CAS No. 134640-74-7](/img/structure/B1283048.png)
6-Fluoro-1-methylindoline-2,3-dione
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Overview
Scientific Research Applications
Synthesis of Chiral Spiro Compounds
The compound is used as a precursor in the synthesis of chiral spiro [indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. These derivatives are synthesized through a zinc-catalyzed enantioselective [3 + 3] annulation process . The resulting chiral spiro compounds exhibit remarkable biological activities and are considered valuable for drug discovery due to their complex structure and rigidity.
Inhibition of Mycobacterium Tuberculosis DNA Gyrase
Schiff bases of indoline-2,3-dione, which include the 6-fluoro-1-methyl variant, have been investigated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase . Some derivatives have shown promising inhibitory activity, which could lead to the development of new anti-tuberculosis drugs.
Reactant for Stereoselective and Regioselective Synthesis
The compound serves as a reactant for the stereoselective preparation of spirobicyclic and bis-spirotricyclic pyrazolidinones, as well as for the regioselective preparation of spirocyclic oxindole-butenolides . These reactions are crucial for creating compounds with specific spatial arrangements, which is important for their biological activity.
Biological Potential in Pharmacology
Indole derivatives, including 6-fluoro-1-methylindoline-2,3-dione, are known for their diverse biological activities. They possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of great interest in pharmacological research for the development of new therapeutic agents.
Antiviral Activity
Specific indole derivatives have been prepared and reported as antiviral agents. For instance, certain compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . The presence of the 6-fluoro-1-methyl group could potentially enhance these antiviral properties.
Anti-inflammatory and Analgesic Activities
Compounds containing the indole nucleus, such as 6-fluoro-1-methylindoline-2,3-dione, have been evaluated for their in vivo anti-inflammatory and analgesic activities. They have shown promising results, which could be further explored for the development of new anti-inflammatory and pain-relief medications .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
properties
IUPAC Name |
6-fluoro-1-methylindole-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMHRNWVOHIJLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)F)C(=O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50564086 |
Source
|
Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
134640-74-7 |
Source
|
Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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